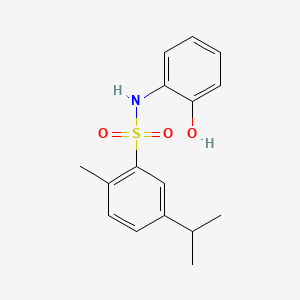![molecular formula C18H20N2O4S B604343 ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate CAS No. 1158627-06-5](/img/structure/B604343.png)
ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a morpholine ring, a thiophene ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Introduction of the Thiophene Ring: The next step involves the acylation of ethyl 4-aminobenzoate with 2-thiophenecarbonyl chloride in the presence of a base, such as triethylamine, to form ethyl 4-(2-thienylcarbonylamino)benzoate.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under reflux conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: Similar structure but with an acetyl group instead of a thiophene ring.
9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: Contains a morpholine ring but with a purine base instead of a benzoate ester.
Uniqueness
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is unique due to the presence of both a thiophene ring and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
1158627-06-5 |
|---|---|
Molekularformel |
C18H20N2O4S |
Molekulargewicht |
360.4g/mol |
IUPAC-Name |
ethyl 4-morpholin-4-yl-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(22)13-5-6-15(20-7-9-23-10-8-20)14(12-13)19-17(21)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,21) |
InChI-Schlüssel |
GWJHRXGDLQUBCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


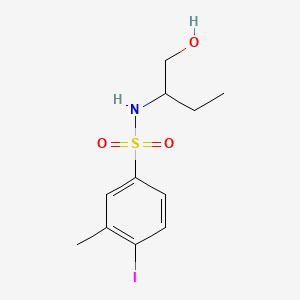
amine](/img/structure/B604264.png)
amine](/img/structure/B604266.png)
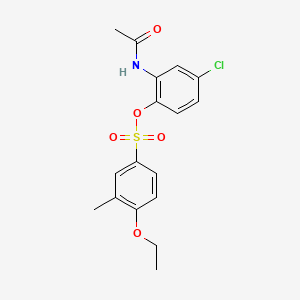
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)
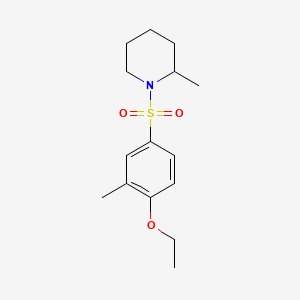
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)
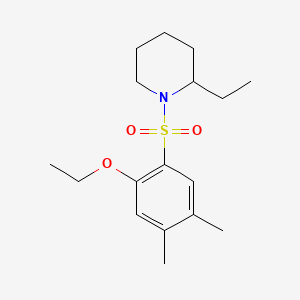
![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)
